1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene
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Overview
Description
12-DICHLORO-4-(2-CHLORO-2-PHENYLETHANESULFONYL)BENZENE is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-DICHLORO-4-(2-CHLORO-2-PHENYLETHANESULFONYL)BENZENE typically involves multiple steps, starting with the chlorination of benzene derivatives. The reaction conditions often require the use of catalysts such as anhydrous aluminum trichloride (AlCl3) to facilitate the acylation and chlorination processes . The intermediate products are then subjected to further reactions, including sulfonylation, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
12-DICHLORO-4-(2-CHLORO-2-PHENYLETHANESULFONYL)BENZENE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfides .
Scientific Research Applications
12-DICHLORO-4-(2-CHLORO-2-PHENYLETHANESULFONYL)BENZENE has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 12-DICHLORO-4-(2-CHLORO-2-PHENYLETHANESULFONYL)BENZENE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong bonds with active sites, altering the function of the target molecules. This interaction can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichloro substitution pattern but lacks the sulfonyl group.
1,2-Dichlorobenzene: Similar in having chlorine atoms on the benzene ring but differs in the absence of the sulfonyl group.
Properties
Molecular Formula |
C14H11Cl3O2S |
---|---|
Molecular Weight |
349.7 g/mol |
IUPAC Name |
1,2-dichloro-4-(2-chloro-2-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C14H11Cl3O2S/c15-12-7-6-11(8-13(12)16)20(18,19)9-14(17)10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChI Key |
WNUHZEVUZUNJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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